molecular formula C13H9F3O3 B13205919 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one

1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one

Cat. No.: B13205919
M. Wt: 270.20 g/mol
InChI Key: UXOIWMBXQHRWDW-UHFFFAOYSA-N
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Description

1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol This compound is characterized by the presence of a furan ring substituted with a trifluoromethoxyphenyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various reagents to form the desired product .

Chemical Reactions Analysis

1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one can be compared with other similar compounds, such as:

The presence of the furan ring and the trifluoromethoxy group in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

1-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]ethanone

InChI

InChI=1S/C13H9F3O3/c1-8(17)11-5-6-12(18-11)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,1H3

InChI Key

UXOIWMBXQHRWDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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